7-methyl-7H-Pyrrolo[2,3-d]pyrimidin-4-ol
Description
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3O/c1-10-3-2-5-6(10)8-4-9-7(5)11/h2-4H,1H3,(H,8,9,11) |
InChI Key |
JWXXZAHMLYLRBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1N=CNC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations at Position 7
Key Insights :
- Methyl substituents (as in the target compound) balance lipophilicity and metabolic stability, making them suitable intermediates for further derivatization .
- Aryl groups (e.g., phenyl, methoxyphenyl) improve target affinity but reduce solubility, requiring formulation optimization .
- Halogenation (e.g., iodine at position 5) introduces opportunities for radiolabeling or halogen bonding in drug-receptor interactions .
Functional Group Variations at Position 4
Key Insights :
- The hydroxyl group in the target compound enables hydrogen bonding but limits membrane permeability due to polarity .
- Amine derivatives exhibit higher basicity and are preferred for intracellular target engagement .
- Chlorine at position 4 serves as a leaving group, facilitating further functionalization .
Substituent Variations at Position 5
Preparation Methods
Chlorination and Alkylation Pathway
A widely adopted method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol to produce 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, followed by methylation at the 7-position and subsequent hydrolysis or substitution at the 4-position.
- React 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl₃) in an aromatic solvent (e.g., toluene) at 0–50°C, then increase to 40–100°C.
- Add a tertiary amine base (e.g., diisopropylethylamine) and heat to 75–125°C for 1–24 hours.
- Methylate the 7-position using a suitable methylating agent.
- Hydrolyze or substitute the 4-chloro group to obtain the 4-ol derivative.
Table 1: Typical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | POCl₃, toluene, 0–100°C, 1–24 h | 26.5–41 |
| Methylation | Methyl iodide or methyl sulfate, base | Variable |
| Hydrolysis/Substitution | Aqueous base or nucleophile, 75–125°C | Variable |
Note: The yields are highly dependent on reagent purity, temperature control, and work-up procedures.
Tosylation and Nucleophilic Substitution Pathway
Another approach utilizes a tosyl-protected intermediate to facilitate nucleophilic substitution at the 4-position, improving yields and selectivity.
- Prepare 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with p-toluenesulfonyl chloride and sodium hydroxide in acetone at −5 to 5°C, then warm to 20–30°C for 5 hours.
- Isolate and purify the tosylated intermediate.
- Substitute the 4-chloro group with a hydroxyl group using aqueous base or other nucleophiles.
Table 2: Tosylation Example
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Tosylation | p-toluenesulfonyl chloride, NaOH, acetone, −5–30°C | 90.1 |
| Substitution | Aqueous base, 20–35°C | Variable |
This method is notable for its high yield in the tosylation step and the ease of subsequent functionalization.
Direct Methylation and Cyclization
Some literature describes the direct construction of the pyrrolo[2,3-d]pyrimidine core with a methyl group already present at the 7-position, followed by cyclization and hydrolysis steps.
- Synthesize a methyl-substituted pyrrole precursor.
- Condense with suitable formamide or amidine derivatives to construct the pyrimidine ring.
- Cyclize under acidic or basic conditions.
- Hydrolyze to introduce the 4-hydroxy group.
Table 3: Direct Methylation/Cyclization Example
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Acidic/basic conditions, 80–110°C | Moderate |
| Hydrolysis | Aqueous acid/base, 60–90°C | Moderate |
Yields vary based on precursor availability and purity.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Typical Yield Range |
|---|---|---|---|
| Chlorination/Alkylation | Well-established, scalable | Moderate yields, harsh reagents | 26–41% (chlorination) |
| Tosylation/Nucleophilic Subst. | High selectivity, mild conditions | Requires extra protection step | Up to 90% (tosylation) |
| Direct Methylation/Cyclization | Fewer steps if precursors available | Precursor synthesis may be complex | Moderate |
Research Findings and Optimization Notes
- The introduction of a removable activating group (e.g., tosyl or chloro) at the 4-position significantly improves yields and reaction rates for nucleophilic substitutions.
- Careful control of equivalents of phosphorus oxychloride and base during chlorination is critical for maximizing yield and minimizing by-products.
- Tosylation at low temperatures followed by gradual warming provides high yields and purity for intermediates, facilitating downstream transformations.
- The use of methylated pyrrole precursors can streamline synthesis but may require additional steps for precursor preparation.
Q & A
Q. Key Factors :
- Temperature : Cyclization at 80–100°C improves ring closure efficiency .
- Catalysts : Fe(acac)₃ enhances β-lactam derivative synthesis, which may be adaptable for pyrrolo-pyrimidine systems .
- Purification : Recrystallization from ethanol or methanol ensures >95% purity .
What spectroscopic techniques are most effective for structural characterization of this compound and its derivatives?
Answer:
- 1H/13C NMR : Assigns aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.5–3.5 ppm). For example, the 7-methyl group appears as a singlet at δ 3.2–3.5 .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for C₈H₈N₃O: 178.0743) with <2 ppm error .
- IR Spectroscopy : Identifies O–H stretches (3424 cm⁻¹) and C=N/C=C vibrations (1526–1590 cm⁻¹) .
- X-ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. lactim) and hydrogen-bonding networks .
How can computational docking studies guide the design of derivatives targeting kinases or other enzymes?
Answer:
- Receptor Selection : Use crystal structures of kinases (e.g., EGFR, JAK2) from the PDB (e.g., 7R5, 7SC) .
- Binding Affinity Prediction : Molecular dynamics simulations (e.g., AutoDock Vina) assess interactions between the 4-ol group and ATP-binding pockets. Methyl substitution at the 7-position reduces steric hindrance, improving fit .
- Selectivity Analysis : Compare docking scores against off-target enzymes to minimize cross-reactivity .
What strategies mitigate substituent effects on the reactivity of the pyrrolo-pyrimidine core?
Answer:
- Electronic Modulation : Electron-withdrawing groups (e.g., Cl at C4) increase electrophilicity, facilitating nucleophilic substitution. Ethyl groups at C5 enhance steric shielding, reducing side reactions .
- Protection/Deprotection : Use SEM (2-(trimethylsilyl)ethoxymethyl) groups to protect NH during functionalization .
- Microwave Assistance : Reduces reaction times (e.g., 30 minutes vs. 24 hours) and improves regioselectivity .
How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
- Multi-Technique Cross-Validation : Combine NMR, HRMS, and X-ray data. For example, tautomeric forms (e.g., 7H vs. 9H) may cause NMR peak splitting, resolved via NOESY .
- Isotopic Labeling : Introduce deuterium at exchangeable protons (e.g., NH) to simplify NMR interpretation .
- Computational NMR Prediction : Tools like ACD/Labs or Gaussian calculate expected shifts, identifying mismatches .
What in vitro protocols evaluate the biological activity of 7-methyl derivatives?
Answer:
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) .
- Kinase Inhibition : ADP-Glo™ assays measure IC₅₀ values against purified kinases (e.g., <1 µM for JAK2) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ typically <10 µM .
How can microwave-assisted synthesis optimize reaction conditions for this compound?
Answer:
- Temperature Control : Reactions at 150°C for 10–20 minutes achieve >70% yield vs. 24 hours conventionally .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance microwave absorption and reaction homogeneity.
- Scale-Up : Use continuous-flow reactors to maintain efficiency at >10 g scale .
What are best practices for scaling up synthesis while maintaining purity?
Answer:
- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation .
- Crystallization Optimization : Use anti-solvent addition (e.g., water in ethanol) to enhance crystal size and purity .
- Column Chromatography : Gradient elution (hexane/EtOAc 10:1 to 1:1) removes regioisomeric byproducts .
What protocols ensure accurate X-ray crystallography analysis of derivatives?
Answer:
- Crystal Growth : Slow evaporation from DMSO/water mixtures at 4°C yields diffraction-quality crystals .
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) with a CCD detector. Resolution <1.0 Å is ideal .
- Refinement : SHELXL refines thermal displacement parameters (U-values) to R-factor <0.05 .
What in silico methods predict physicochemical properties for drug-likeness assessment?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
